molecular formula C20H17N3O3S B14919186 N-(4,5-dimethyl-3-{[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]carbonyl}thiophen-2-yl)benzamide

N-(4,5-dimethyl-3-{[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]carbonyl}thiophen-2-yl)benzamide

Cat. No.: B14919186
M. Wt: 379.4 g/mol
InChI Key: FHKHQAOXNHCTIS-UHFFFAOYSA-N
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Description

N~1~-(4,5-DIMETHYL-3-{[2-(4-OXO-2,5-CYCLOHEXADIENYLIDEN)HYDRAZINO]CARBONYL}-2-THIENYL)BENZAMIDE is a complex organic compound with a unique structure that includes a benzamide moiety, a thienyl group, and a hydrazino carbonyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4,5-DIMETHYL-3-{[2-(4-OXO-2,5-CYCLOHEXADIENYLIDEN)HYDRAZINO]CARBONYL}-2-THIENYL)BENZAMIDE typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent and heated at 50°C with stirring for 3 hours, resulting in an orange solution .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4,5-DIMETHYL-3-{[2-(4-OXO-2,5-CYCLOHEXADIENYLIDEN)HYDRAZINO]CARBONYL}-2-THIENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced analogs of the original compound.

Mechanism of Action

The mechanism of action of N1-(4,5-DIMETHYL-3-{[2-(4-OXO-2,5-CYCLOHEXADIENYLIDEN)HYDRAZINO]CARBONYL}-2-THIENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazino carbonyl group plays a crucial role in its binding to target molecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but initial studies suggest significant binding interactions with amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(4,5-DIMETHYL-3-{[2-(4-OXO-2,5-CYCLOHEXADIENYLIDEN)HYDRAZINO]CARBONYL}-2-THIENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C20H17N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

2-benzamido-N-(4-hydroxyphenyl)imino-4,5-dimethylthiophene-3-carboxamide

InChI

InChI=1S/C20H17N3O3S/c1-12-13(2)27-20(21-18(25)14-6-4-3-5-7-14)17(12)19(26)23-22-15-8-10-16(24)11-9-15/h3-11,24H,1-2H3,(H,21,25)

InChI Key

FHKHQAOXNHCTIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)N=NC2=CC=C(C=C2)O)NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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